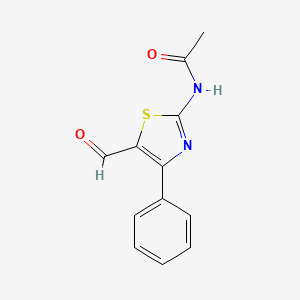

N-(5-Formyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-formyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-8(16)13-12-14-11(10(7-15)17-12)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIBJKVKBYTJPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(S1)C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50520369 | |

| Record name | N-(5-Formyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89021-12-5 | |

| Record name | N-(5-Formyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 5 Formyl 4 Phenyl 1,3 Thiazol 2 Yl Acetamide

Direct Synthesis Strategies for the N-(5-Formyl-4-phenyl-1,3-thiazol-2-yl)acetamide Scaffold

Direct synthesis strategies involve the introduction of the crucial formyl group onto a pre-existing N-(4-phenyl-1,3-thiazol-2-yl)acetamide skeleton. This approach is advantageous as it builds upon a readily accessible thiazole (B1198619) precursor.

Vilsmeier-Haack Formylation as a Key Synthetic Route

The Vilsmeier-Haack reaction stands as a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate a chloromethyleneiminium salt, known as the Vilsmeier reagent. cambridge.orgwikipedia.org This electrophilic species then attacks the electron-rich thiazole ring, leading to the introduction of a formyl group after hydrolysis. wikipedia.orgjk-sci.com

For the synthesis of this compound, the substrate N-(4-phenyl-1,3-thiazol-2-yl)acetamide is treated with the Vilsmeier reagent. The reaction proceeds as an electrophilic aromatic substitution, where the thiazole ring acts as the nucleophile. researchgate.netbohrium.com

The efficiency of the Vilsmeier-Haack formylation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of reagents, solvent, temperature, and reaction time. The Vilsmeier reagent itself can be generated from various combinations, though DMF/POCl₃ is the most common. ijpcbs.com The solvent can be an excess of the formylating amide (e.g., DMF) or other non-reactive solvents like chloroform (B151607) or dichlorobenzene. ijpcbs.com Temperature control is crucial, with reactions often initiated at low temperatures (e.g., 0 °C) and gradually warmed, depending on the reactivity of the substrate. jk-sci.com Studies on the formylation of various 4-aryl-2-aminothiazole derivatives have been conducted to identify optimal conditions for achieving high yields of the desired aldehyde. researchgate.net

Table 1: Representative Conditions for Vilsmeier-Haack Formylation of Thiazole Derivatives

| Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 4-Phenyl-N-substituted-2-aminothiazole | POCl₃ / DMF | DMF | Not specified | Not specified | Moderate |

| 2-Aryliminothiazolid-4-ones | POCl₃ / DMF | DMF | Not specified | Not specified | Good |

This table is illustrative and compiles general conditions noted in the literature. Specific yields and conditions vary significantly with the exact substrate.

A critical aspect of the Vilsmeier-Haack formylation of N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its regioselectivity. The formylation reaction selectively occurs at the C5 position of the thiazole ring. This selectivity is governed by the electronic properties of the thiazole nucleus. The thiazole ring is an electron-rich heterocycle, and calculated pi-electron densities indicate that the C5 position is the most nucleophilic and thus the primary site for electrophilic substitution. wikipedia.org

The substituents on the ring further influence this outcome. The 2-acetamido group is an electron-donating group that activates the ring towards electrophilic attack, particularly at the C5 position. The sulfur atom at position 1 also contributes to the high electron density at C5. While the phenyl group at C4 has a deactivating inductive effect, its presence does not override the strong directing influence of the sulfur and the 2-acetamido group. Therefore, the Vilsmeier reagent preferentially attacks the C5 carbon, leading to the formation of this compound with high regioselectivity. youtube.com

Precursor-Based Thiazole Annulation Methods

An alternative to direct formylation is the construction of the entire substituted thiazole ring from acyclic precursors. This approach involves first synthesizing the thiazole core with the desired substituents at positions 2 and 4, followed by a subsequent formylation step. The most prominent of these methods is the Hantzsch thiazole synthesis. bepls.com

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone reaction in heterocyclic chemistry for preparing thiazole derivatives. researchgate.net The classical synthesis involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgresearchgate.net To prepare the precursor for the target molecule, N-(4-phenyl-1,3-thiazol-2-yl)acetamide, the Hantzsch synthesis would employ 2-bromoacetophenone (B140003) (an α-haloketone) and N-acetylthiourea (a thioamide derivative). The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Modern adaptations of the Hantzsch synthesis have focused on improving efficiency, yields, and environmental friendliness. These include the development of one-pot, multi-component reactions where the α-haloketone, thioamide, and other reactants are combined in a single step. nih.govresearchgate.net Furthermore, various catalysts, such as silica-supported tungstosilisic acid, have been employed, and alternative energy sources like ultrasonic and microwave irradiation have been used to accelerate the reaction and often proceed under solvent-free conditions. bepls.comnih.gov

Table 2: Hantzsch Synthesis for Substituted Thiazoles

| α-Halocarbonyl | Thioamide Component | Resulting Thiazole Substitution |

|---|---|---|

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole |

| 2-Bromoacetophenone | Thiourea (B124793) | 2-Amino-4-phenylthiazole (B127512) |

| 2-Bromoacetophenone | N-acetylthiourea | N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

This table provides examples of reactant pairings in the Hantzsch synthesis to generate various substituted thiazoles.

The key to the Hantzsch synthesis is the condensation reaction involving α-halogenated carbonyl compounds. researchgate.net These molecules, such as α-chloroketones or α-bromoketones, serve as the electrophilic component, providing the C4 and C5 atoms of the resulting thiazole ring. The halogen atom makes the α-carbon highly susceptible to nucleophilic attack by the sulfur atom of the thioamide. researchgate.netresearchgate.net

The reaction mechanism typically begins with the nucleophilic sulfur of the thioamide attacking the α-carbon of the halogenated ketone, displacing the halide in an SN2 reaction. youtube.com The resulting intermediate then undergoes an intramolecular condensation where the thioamide's nitrogen atom attacks the electrophilic carbonyl carbon. This is followed by a dehydration step, which leads to the formation of the stable, aromatic thiazole ring. The versatility of this reaction allows for a wide array of substituents to be introduced onto the thiazole scaffold by simply varying the starting α-haloketone and thioamide. nih.gov

Chemical Derivatization Strategies for this compound

The molecular architecture of this compound presents multiple reactive sites that are amenable to chemical modification. The primary points for derivatization include the formyl group at the C-5 position and the acylamino moiety at the N-2 position of the thiazole ring. Strategic manipulation of these functional groups allows for the synthesis of a diverse library of analogues with modified electronic, steric, and physicochemical properties.

Transformations at the Formyl Group (C-5 Position)

The aldehyde functionality at the C-5 position is a versatile chemical handle for a wide range of transformations, including oxidation, reduction, and condensation reactions.

The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 2-acetamido-4-phenylthiazole-5-carboxylic acid. This transformation is a key step in creating derivatives with a carboxylate group, which can serve as an anchor for further functionalization, such as esterification or amidation. Standard oxidizing agents suitable for converting aldehydes to carboxylic acids are effective for this purpose. The reaction typically involves treating the starting aldehyde with an oxidant in a suitable solvent system.

Table 1: Proposed Oxidizing Agents for Carboxylic Acid Synthesis

| Oxidizing Agent | Typical Reaction Conditions | Product |

| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, followed by acidification | 2-acetamido-4-phenylthiazole-5-carboxylic acid |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature | 2-acetamido-4-phenylthiazole-5-carboxylic acid |

| Silver(I) oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent) or NaOH | 2-acetamido-4-phenylthiazole-5-carboxylic acid |

The resulting 2-acetamido-4-phenylthiazole-5-carboxylic acid is a valuable intermediate for synthesizing further derivatives, including esters and amides, by reacting it with alcohols or amines, respectively. nih.govresearchgate.net

The formyl group can be reduced to a primary alcohol (hydroxymethyl group) or converted into an amine (aminomethyl group) through reductive amination.

Reduction to Alcohol: The conversion to N-(5-(hydroxymethyl)-4-phenyl-1,3-thiazol-2-yl)acetamide is typically achieved using mild reducing agents that selectively reduce aldehydes without affecting the amide functionality or the aromatic rings. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727) is a common and effective reagent for this transformation. wikipedia.org

Reductive Amination to Amine: The formyl group can be converted to a primary, secondary, or tertiary amine via reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with ammonia, a primary amine, or a secondary amine. This intermediate is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding amine analogue.

The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with nucleophilic primary amines, hydrazines, and their derivatives to form Schiff bases (imines) and hydrazones, respectively. nih.gov This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. The formation of these C=N double bonds extends the conjugation of the system and provides a scaffold for synthesizing a wide array of new derivatives. mdpi.comresearchgate.net

Table 2: Examples of Schiff Base and Hydrazone Formation

| Reactant | Product Class | General Product Structure |

| Aniline | Schiff Base (Imine) | N-(5-((phenylimino)methyl)-4-phenyl-1,3-thiazol-2-yl)acetamide |

| Hydrazine (B178648) Hydrate | Hydrazone | N-(5-(hydrazonomethyl)-4-phenyl-1,3-thiazol-2-yl)acetamide |

| Semicarbazide | Semicarbazone | 2-((2-acetamido-4-phenyl-1,3-thiazol-5-yl)methylene)hydrazine-1-carboxamide |

| Thiosemicarbazide | Thiosemicarbazone | 2-((2-acetamido-4-phenyl-1,3-thiazol-5-yl)methylene)hydrazine-1-carbothioamide |

Modifications of the Acylamino Moiety (N-2 Position)

The N-acetyl group at the 2-position of the thiazole ring provides another site for chemical modification, primarily through hydrolysis followed by re-functionalization.

While direct modification of the acetamide (B32628) group can be challenging, a versatile strategy involves its hydrolysis back to the parent amine, 2-amino-4-phenyl-5-formylthiazole. This hydrolysis can be achieved under acidic or basic conditions. The resulting primary amino group is a potent nucleophile and can be readily re-acylated using a variety of acylating agents, such as acyl chlorides or acid anhydrides, to introduce different amide functionalities. nih.govmdpi.com This approach allows for systematic variation of the substituent at the N-2 position, enabling the exploration of structure-activity relationships.

Table 3: N-2 Position Functionalization via Acylation

| Acylating Agent | Typical Reaction Conditions | Product Name |

| Benzoyl chloride | Pyridine or other base | N-(5-formyl-4-phenyl-1,3-thiazol-2-yl)benzamide |

| Chloroacetyl chloride | Base (e.g., K₂CO₃) | 2-chloro-N-(5-formyl-4-phenyl-1,3-thiazol-2-yl)acetamide nih.gov |

| Propionic anhydride | Acetic acid or pyridine | N-(5-formyl-4-phenyl-1,3-thiazol-2-yl)propanamide |

| Phenyl isocyanate | Inert solvent (e.g., THF, Dichloromethane) | 1-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylurea |

This deacetylation-reacylation sequence provides a robust platform for creating a diverse set of analogues with tailored properties by introducing alkyl, aryl, heterocyclic, or other functional groups through the new amide linkage.

Functionalization of the Phenyl Ring (C-4 Position)

The phenyl ring attached at the C-4 position of the thiazole core represents a key site for molecular modification. Its susceptibility to functionalization allows for the synthesis of a diverse range of analogues, enabling the fine-tuning of the molecule's properties.

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group at the C-4 position of the thiazole ring can undergo electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic systems. The thiazole ring itself acts as a substituent on the phenyl ring, influencing the rate and regioselectivity of the substitution. The 2-acetamido and 5-formyl groups on the thiazole heterocycle electronically modulate the system, which in turn affects the directing influence of the thiazole moiety on the appended phenyl ring.

Generally, the thiazole ring is considered to be a deactivating substituent, directing incoming electrophiles to the meta and para positions. However, the precise outcome can be influenced by reaction conditions and the specific electrophile used. Research into related structures, such as N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide derivatives, demonstrates that halogenation of the phenyl ring at the para position is a feasible and common transformation. ijcce.ac.ir This suggests that despite the complexity of the substituent effects, selective functionalization is achievable.

Typical electrophilic aromatic substitution reactions that could be applied to the C-4 phenyl ring are summarized in the table below.

| Reaction Type | Reagents | Expected Major Products |

| Halogenation | X₂ (e.g., Cl₂, Br₂), Lewis Acid (e.g., FeCl₃, AlBr₃) | para-halo and ortho-halo derivatives |

| Nitration | HNO₃, H₂SO₄ | para-nitro and ortho-nitro derivatives |

| Sulfonation | Fuming H₂SO₄ | para-sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-acyl derivative |

Advanced Synthetic Approaches for this compound and Analogues

Modern synthetic chemistry offers powerful techniques for the efficient construction of complex molecules like this compound and its derivatives. These methods include solid-phase synthesis for rapid library generation and strategies for integrating the thiazole core into more complex, hybrid heterocyclic systems.

Solid-Phase Synthesis Techniques for Thiazole Carbamoyl Derivatives

Solid-phase synthesis is a powerful technique for the efficient construction of libraries of related compounds, which is particularly valuable in medicinal chemistry and drug discovery. An efficient protocol for the solid-phase synthesis of 2,4-disubstituted 5-carbamoyl-thiazole derivatives, which are structurally analogous to the target compound, has been developed. researchgate.net This methodology utilizes a traceless sulfide (B99878) linker, allowing for the final product to be cleaved from the solid support without retaining any part of the linker. researchgate.net

The synthesis begins with a polymer-bound cyanocarboimidodithioate, derived from Merrifield resin. researchgate.net A Thorpe-Ziegler type cyclization with 2-chloroacetamide (B119443) forms the core thiazole ring on the solid support. researchgate.net From there, diversity can be introduced through several steps:

N-acylation: The amino group on the thiazole can be acylated to introduce various substituents. researchgate.net

Nucleophilic Desulfonative Substitution: After oxidation of the sulfide linker to a sulfone, the support can be cleaved using a variety of amine and thiol nucleophiles, which simultaneously introduces a second point of diversity at the C-2 position. researchgate.net

Table of Solid-Phase Synthesis Sequence for Thiazole Derivatives researchgate.net

| Step | Description | Purpose |

|---|---|---|

| 1 | Loading | Attachment of the initial building block to the solid support (Merrifield resin) via a sulfide linker. |

| 2 | Cyclization | Thorpe-Ziegler cyclization to form the 5-carbamoyl-thiazole ring structure on the support. |

| 3 | N-Acylation | Introduction of a diversity point by acylating the thiazole's amino group. |

| 4 | Oxidation | Oxidation of the sulfide linker to a sulfone to prepare for cleavage. |

Integration of this compound into Hybrid Heterocyclic Systems

The this compound scaffold can serve as a versatile building block for the creation of more complex, multi-cyclic structures known as hybrid heterocyclic systems. The formyl group at the C-5 position is a particularly useful handle for elaboration, as it can readily participate in condensation and cyclization reactions.

By reacting the thiazole core with various bifunctional reagents, it can be annulated (fused) or linked to other heterocyclic rings, such as pyrans, pyrimidines, or pyrazoles. nih.gov For instance, synthetic strategies have been developed to produce pyrano[2,3-d]thiazole and thiazolo[4,5-b]pyrano[2,3-d]pyrimidine derivatives from functionalized thiazole precursors. These reactions often involve the condensation of an active methylene (B1212753) compound with the formyl group, followed by an intramolecular cyclization to build the new ring system.

Another common approach involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is reacted with an α-haloketone. nih.gov By using a complex thioamide that already contains another heterocyclic ring, a thiazole can be directly linked to another system, creating novel hybrid molecules such as (pyrazol-1-yl)thiazoles. nih.gov These integrated systems are of significant interest in medicinal chemistry as they combine the structural features and potential biological activities of multiple heterocyclic classes.

Table of Exemplary Hybrid Heterocyclic Systems Derived from Thiazoles

| Hybrid System Class | Synthetic Precursors | Key Reaction Type |

|---|---|---|

| Pyrano[2,3-d]thiazoles | Functionalized 2-aminothiazole (B372263), active methylene nitrile | Knoevenagel condensation followed by cyclization |

| Thiazolo[4,5-b]pyrimidines researchgate.net | 5-aminothiazole-4-carboxamide, orthoesters | Cyclocondensation |

Advanced Spectroscopic and Analytical Characterization of N 5 Formyl 4 Phenyl 1,3 Thiazol 2 Yl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in a molecule. The analysis of N-(5-Formyl-4-phenyl-1,3-thiazol-2-yl)acetamide is based on predicted chemical shifts derived from known substituent effects on the N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold. The introduction of a strongly electron-withdrawing formyl group at the C5 position of the thiazole (B1198619) ring is expected to significantly deshield adjacent nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton. A very downfield singlet, likely appearing around 9.8-10.0 ppm, is characteristic of the aldehydic proton of the formyl group. The protons of the phenyl ring would typically appear as a multiplet in the aromatic region (7.4-7.8 ppm). The acetamide (B32628) group would present two singlets: one for the NH proton, which is often broad and can appear over a wide range (e.g., ~11.0-12.0 ppm), and a sharp singlet for the methyl (CH₃) protons at approximately 2.2-2.4 ppm.

Carbon-13 (¹³C) NMR: In the ¹³C NMR spectrum, the carbonyl carbons are the most deshielded. The formyl carbon (CHO) is expected around 185 ppm, while the acetamide carbonyl (C=O) should appear near 168-170 ppm. The carbons of the thiazole ring are predicted based on data from similar structures, with C2 (bearing the acetamide group) around 160-165 ppm, C4 (bearing the phenyl group) around 150-155 ppm, and C5 (bearing the formyl group) shifted downfield to around 140-145 ppm due to the deshielding effect of the aldehyde. The phenyl carbons will resonate in the 128-135 ppm range, and the acetamide methyl carbon will be the most shielded, appearing around 22-24 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Formyl | -CHO | ~9.9 | Singlet | ~185.0 |

| Phenyl | C-H (ortho) | ~7.8 | Multiplet | ~129.0 |

| Phenyl | C-H (meta) | ~7.5 | Multiplet | ~129.5 |

| Phenyl | C-H (para) | ~7.4 | Multiplet | ~128.5 |

| Phenyl | C (quaternary) | - | - | ~134.0 |

| Acetamide | NH | ~11.5 | Singlet (broad) | - |

| Acetamide | -C(O)CH₃ | ~2.3 | Singlet | ~23.0 |

| Acetamide | -C(O)CH₃ | - | - | ~169.0 |

| Thiazole | C2 | - | - | ~163.0 |

| Thiazole | C4 | - | - | ~152.0 |

| Thiazole | C5 | - | - | ~142.0 |

| Predicted data based on analysis of similar compounds. nih.gov |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the complete bonding network and spatial arrangement of the molecule. scielo.org.co

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent ortho, meta, and para protons of the phenyl ring, confirming their connectivity. No other correlations are expected due to the isolation of the methyl, amide, and formyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. Key expected correlations would be between the formyl proton (~9.9 ppm) and the formyl carbon (~185.0 ppm), the phenyl protons (7.4-7.8 ppm) and their respective carbons (128-130 ppm), and the acetamide methyl protons (~2.3 ppm) and their carbon (~23.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows longer-range (typically 2-3 bond) correlations between protons and carbons, allowing the assembly of the molecular skeleton. The most informative expected correlations would be:

From the formyl proton (~9.9 ppm) to the thiazole carbons C5 (~142.0 ppm) and C4 (~152.0 ppm).

From the ortho-phenyl protons (~7.8 ppm) to the thiazole carbon C4 (~152.0 ppm) and the quaternary phenyl carbon (~134.0 ppm).

From the amide NH proton (~11.5 ppm) to the thiazole carbon C2 (~163.0 ppm) and the acetamide carbonyl carbon (~169.0 ppm).

From the acetamide methyl protons (~2.3 ppm) to the acetamide carbonyl carbon (~169.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation might be observed between the formyl proton and the ortho-protons of the phenyl ring, which would indicate a specific rotational orientation (conformer) of the phenyl group relative to the thiazole ring.

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Nitrogen Atom Environments

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the chemical environment of nitrogen atoms. nih.gov The target molecule contains three distinct nitrogen atoms. Based on studies of similar aminothiazoles and N-heterocycles, distinct chemical shifts can be predicted. sioc-journal.cnnih.govbeilstein-journals.org

Thiazole N3: This nitrogen is in a "pyridine-like" environment. Its chemical shift is expected to be in the range of -50 to -100 ppm relative to nitromethane.

Amide Nitrogen: The nitrogen of the acetamide group is expected to resonate in the range of -250 to -280 ppm.

Thiazole N (at position 2): The chemical shift of this endocyclic nitrogen would be distinct from the other two, influenced by its surrounding atoms within the aromatic ring.

These distinct shifts allow for the unambiguous characterization of all nitrogen centers within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. For this compound (C₁₂H₁₀N₂O₂S), the exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

Calculated Exact Mass [M+H]⁺: 247.0536 Da

The experimental observation of a molecular ion peak at this m/z value with a high degree of accuracy (typically within 5 ppm) would provide unequivocal confirmation of the compound's elemental composition. A plausible fragmentation pattern would involve the initial loss of stable neutral molecules or radicals, such as the acetyl radical (•COCH₃) or carbon monoxide (CO). uni.lusemanticscholar.org

Table 2: Predicted HRMS Fragmentation for this compound

| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) |

| [C₁₂H₁₁N₂O₂S]⁺ | Protonated Molecular Ion [M+H]⁺ | 247.0536 |

| [C₁₀H₈N₂OS]⁺ | Loss of acetyl group [M+H - C₂H₂O]⁺ | 205.0430 |

| [C₁₁H₈N₂OS]⁺ | Loss of formyl radical and H [M - CHO]⁺ | 216.0357 |

| [C₉H₇N₂S]⁺ | 2-Amino-4-phenylthiazole (B127512) fragment | 175.0324 |

| [C₂H₃O]⁺ | Acetyl cation | 43.0178 |

| Predicted data based on common fragmentation pathways for similar structures. uni.lusemanticscholar.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Reaction Monitoring and Purity Assessment

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hybrid technique is invaluable during the synthesis and purification of this compound.

Reaction Monitoring: Small aliquots can be taken from the reaction mixture over time and analyzed by LC-MS. The chromatogram would show the disappearance of starting material peaks and the emergence of the product peak at its characteristic retention time. The mass spectrometer detector would confirm the identity of the product peak by its mass-to-charge ratio (m/z 247.05 for [M+H]⁺), allowing for the precise determination of reaction completion.

Purity Assessment: After synthesis and purification, LC-MS is used to assess the purity of the final compound. A pure sample should ideally show a single sharp peak in the chromatogram. The area under this peak, relative to the total area of all peaks, provides a quantitative measure of purity (e.g., >95%). The mass spectrometer simultaneously confirms that the main peak corresponds to the desired product and can help identify the structures of any minor impurities based on their m/z values.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the acetamide group, the formyl group, the phenyl ring, and the thiazole core.

The analysis of related thiazole derivatives reveals characteristic absorption bands that are anticipated in the spectrum of the title compound. nih.govnih.gov The aromatic C-H stretching vibrations of the phenyl group are typically observed in the 3100–3000 cm⁻¹ region. scielo.org.za Two distinct carbonyl (C=O) stretching bands are expected: one for the aldehyde (formyl) group and another for the amide group, usually found in the 1750-1670 cm⁻¹ range. nih.gov The N-H stretching of the secondary amide appears as a distinct band around 3350-3150 cm⁻¹. researchgate.netresearchgate.net

Vibrations associated with the thiazole ring, including C=N, C=C, and C-S stretching, contribute to the fingerprint region of the spectrum. cdnsciencepub.com Specifically, C-S stretching vibrations are generally weak and appear in the 750–600 cm⁻¹ range. The C-N stretching of the amide and thiazole ring typically occurs between 1385 cm⁻¹ and 1300 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3350 - 3150 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Formyl (C=O) | Stretching | ~1700 |

| Amide (C=O) | Stretching | ~1680 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Thiazole Ring | C=N, C=C Stretching | ~1570 |

| Amide/Thiazole (C-N) | Stretching | 1385 - 1300 |

| Thiazole Ring (C-S) | Stretching | 750 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Acidity Constants

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for conjugated systems, such as the one present in this compound, which contains multiple chromophores (phenyl ring, thiazole ring, formyl group, and acetamido group). The interaction between these groups influences the electronic structure and results in characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. nih.gov The phenyl and thiazole rings, being aromatic, give rise to intense π → π* transitions. researchgate.net The presence of carbonyl groups (formyl and amide) introduces the possibility of weaker n → π* transitions. The conjugation between the phenyl ring and the thiazole ring, along with the electron-withdrawing nature of the formyl group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores. science.gov

| Chromophore System | Electronic Transition Type | Expected Absorption Range (nm) |

|---|---|---|

| Phenyl Ring, Thiazole Ring | π → π | 260 - 380 |

| Formyl (C=O), Amide (C=O) | n → π | > 300 (often overlapping) |

X-ray Crystallography for Precise Solid-State Molecular Architecture

While the crystal structure of this compound has not been reported, a detailed crystallographic analysis of its derivative, N-(5-iodo-4-phenyl-1,3-thiazol-2-yl)acetamide , provides significant insight into the likely molecular architecture. The study of this iodo-derivative revealed that it crystallizes in the monoclinic space group P2₁/c with two independent molecules in the asymmetric unit. A key structural feature is the dihedral angle between the phenyl and thiazole rings, which were found to be 38.94° and 32.12° for the two independent molecules. This non-planar conformation is induced by the bulky substituent at the 5-position of the thiazole ring.

In the crystal lattice of the iodo-derivative, molecules are linked into a three-dimensional network through a combination of intermolecular forces, including moderate N—H⋯O hydrogen bonds, C—H⋯π interactions, and halogen-specific I⋯I and I⋯S interactions. Similar interactions, particularly N—H⋯O hydrogen bonds involving the amide and formyl groups, would be expected to play a crucial role in the crystal packing of this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Asymmetric Unit (Z') | 2 |

| Dihedral Angle (Phenyl-Thiazole) | 38.94° (Molecule A), 32.12° (Molecule B) |

| Key Intermolecular Interactions | N—H⋯O hydrogen bonds, C—H⋯π, I⋯I, I⋯S |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are then compared with the theoretically calculated percentages based on the proposed molecular formula. This comparison is crucial for confirming the empirical formula and assessing the purity of a newly synthesized compound. researchgate.netnih.gov

For this compound, the molecular formula is C₁₂H₁₀N₂O₂S, which corresponds to a molecular weight of 262.29 g/mol . The theoretical elemental composition can be calculated from this formula. In practice, the experimentally determined percentages for C, H, and N must fall within a narrow margin of error (typically ±0.4%) of the calculated values to validate the proposed structure. researchgate.netdergipark.org.tr This technique, often used in conjunction with mass spectrometry, provides foundational evidence for a compound's identity. nih.gov

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 54.95 |

| Hydrogen | H | 1.008 | 3.84 |

| Nitrogen | N | 14.007 | 10.68 |

| Oxygen | O | 15.999 | 12.20 |

| Sulfur | S | 32.06 | 12.23 |

Computational Chemistry and Theoretical Investigations of N 5 Formyl 4 Phenyl 1,3 Thiazol 2 Yl Acetamide

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental in predicting the molecular geometry, electronic properties, and reactivity of N-(5-Formyl-4-phenyl-1,3-thiazol-2-yl)acetamide. These methods solve approximations of the Schrödinger equation to determine the energetic and electronic state of the molecule.

DFT calculations are also crucial for studying tautomeric equilibria. Tautomers are isomers that readily interconvert, and for a molecule like this compound, which contains amide and formyl groups, several tautomeric forms could potentially exist. DFT can predict the relative energies of these tautomers, allowing researchers to identify the most stable form under different conditions. For instance, studies on related heterocyclic systems like 5-Furan-2-yloxadiazole-2-thiol have explored the thiol-thione tautomeric equilibrium, showcasing a similar application of these computational principles.

Table 1: Illustrative Example of DFT-Calculated Relative Energies for Potential Tautomers This table is a hypothetical representation to illustrate the type of data generated from DFT calculations. Specific values for this compound are not available.

| Tautomeric Form | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Amide (Keto) | Standard structure | 0.00 | 99.8 |

| Iminol (Enol) | Tautomer of the acetamide (B32628) group | 4.5 | 0.2 |

| Hydroxymethylidene | Enol tautomer of the formyl group | 8.2 | <0.1 |

The potential energy surface of this compound can be mapped using DFT to analyze its energy profile. This involves calculating the energy as a function of specific geometric parameters, such as bond lengths or dihedral angles, to identify energy minima (stable conformers) and transition states.

Furthermore, DFT is used to compute the vibrational frequencies of the molecule. This theoretical vibrational spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy to confirm the molecular structure and assign specific vibrational modes to different functional groups. For example, characteristic frequencies for the C=O stretching of the formyl and amide groups, N-H bending, and vibrations of the thiazole (B1198619) and phenyl rings can be precisely calculated. These calculations help in the detailed interpretation of experimental spectra.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution and intramolecular interactions within a molecule. For this compound, NBO analysis can elucidate the nature of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These interactions contribute significantly to the molecule's stability.

Theoretical calculations are essential for predicting the nonlinear optical (NLO) properties of molecules. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Compounds with high β values are of interest for applications in optoelectronics.

Using DFT methods, the dipole moment (μ) and the components of the first-order hyperpolarizability tensor can be calculated. The total hyperpolarizability is then derived from these components. Such studies on related organic molecules with donor-π-acceptor frameworks have shown that charge transfer from an electron-donating part of the molecule to an electron-accepting part through a conjugated system can lead to a large NLO response. For this compound, the interplay between the phenyl, thiazole, and formyl groups could result in significant NLO properties.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling techniques, particularly molecular docking, are used to predict how a ligand (in this case, this compound) might interact with a biological target, such as an enzyme or a receptor.

Molecular docking is a computational simulation that places a ligand into the binding site of a target protein to predict its preferred orientation and binding affinity. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies could be performed against various enzymes or receptors implicated in diseases to explore its therapeutic potential. The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. The results are often expressed as a binding energy or docking score, which estimates the binding affinity. A lower binding energy typically indicates a more stable ligand-protein complex.

Table 2: Illustrative Example of Molecular Docking Results This table is a hypothetical representation to show the typical output of a molecular docking study. The target and values are for illustrative purposes only.

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Protein Kinase B (Akt1) | -8.2 | Lys179, Glu228, Thr291 | Hydrogen Bond, π-π Stacking |

| Tumor Necrosis Factor-α (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 | Hydrogen Bond, Hydrophobic |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

In Silico Approaches for Reaction Pathway Elucidation and Mechanistic Insights

Computational chemistry, particularly quantum mechanics methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. This provides a detailed understanding of how a molecule like this compound is formed.

The synthesis of this compound likely involves two key transformations: the formation of the 2-acetamido-4-phenylthiazole core and the subsequent introduction of the formyl group at the C5 position. The core structure is typically assembled via the Hantzsch thiazole synthesis. Computational studies can model this reaction by calculating the energies of reactants, intermediates, and products, and locating the transition state structures that connect them. This allows for the determination of the reaction's energy profile and identification of the rate-determining step.

The formylation of the thiazole ring is often achieved through the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). bohrium.com Theoretical investigations of the Vilsmeier-Haack complex formation have been performed to clarify the reaction kinetics and mechanistic questions. researchgate.net DFT calculations can be used to model the electrophilic attack of the Vilsmeier reagent on the electron-rich C5 position of the thiazole ring. researchgate.net These calculations can explain the reaction's regioselectivity and predict the activation barriers, offering insights that are difficult to obtain through experimental means alone. researchgate.netresearchgate.net

| Reaction Step | Method/Basis Set | Calculated Parameter | Value (kcal/mol) | Interpretation |

|---|---|---|---|---|

| Vilsmeier Reagent Formation | B3LYP/6-31G | Activation Energy (ΔG‡) | +15.8 | Energy barrier to form the electrophile |

| Electrophilic Attack on Thiazole | B3LYP/6-31G | Activation Energy (ΔG‡) | +21.5 | Rate-determining step of formylation |

| Overall Reaction | B3LYP/6-31G* | Reaction Enthalpy (ΔH) | -12.3 | Exothermic process |

Computational Screening and Rational Design of Novel Analogues and Hybrid Systems

Computational methods are central to the rational design of new molecules with enhanced biological activity. Starting with a lead compound like this compound, computational screening can be used to explore vast chemical spaces and identify promising new analogues.

Virtual screening involves docking large libraries of compounds into the active site of a target protein to identify potential hits. This can be followed by more rigorous calculations, such as Molecular Dynamics (MD) simulations, to assess the stability of the predicted protein-ligand complexes. nih.gov For example, in the design of thiazole-based Bcl-2 inhibitors, virtually designed molecules were first screened through docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies before the most promising candidates were synthesized and tested. nih.govresearchgate.net

Another powerful strategy is molecular hybridization, where two or more pharmacophores (structural units responsible for biological activity) are combined into a single molecule. nih.gov This approach aims to create hybrid compounds with synergistic or multi-target activities. ekb.egekb.eg For instance, the thiazole scaffold from the title compound could be hybridized with other known bioactive moieties, such as chalcones or pyrazoles, to create novel chemical entities. nih.govresearchgate.net Rational design relies on a deep understanding of the structure-activity relationship. Computational tools can predict how modifications to the lead structure—such as altering the substituent on the phenyl ring, replacing the formyl group, or modifying the acetamide linker—will affect binding affinity and pharmacokinetic properties. nih.gov In silico ADMET prediction is a critical step in this process, helping to filter out compounds with poor drug-like properties (e.g., low solubility, high toxicity) early in the design phase. dergipark.org.tr

| Analogue ID | Modification | Predicted Docking Score (kcal/mol) | Lipinski's Rule of 5 (Violations) | Predicted Property |

|---|---|---|---|---|

| Lead Compound | -H (Formyl) | -7.5 | 0 | Baseline |

| Analogue 1 | -CN (Cyano) | -8.1 | 0 | Improved H-bonding |

| Analogue 2 | -COOH (Carboxylic Acid) | -8.9 | 0 | Potential salt-bridge formation |

| Analogue 3 | -SO₂NH₂ (Sulfonamide) | -9.5 | 0 | Enhanced solubility and H-bonding |

| Analogue 4 | -C(O)NH-Ph (Benzamide) | -10.2 | 1 (MW > 500) | Increased hydrophobic contact |

In Vitro Biological Activity and Mechanistic Insights of N 5 Formyl 4 Phenyl 1,3 Thiazol 2 Yl Acetamide and Its Analogues

Antineoplastic and Cytotoxic Potentials

Thiazole-containing compounds have demonstrated considerable potential as anticancer agents. ijcce.ac.ir The 1,3-thiazole nucleus is a key feature in several market-approved drugs and is known to exert its anticancer effects through various mechanisms, including DNA binding, apoptosis induction, and enzyme inhibition. ijcce.ac.ir

The cytotoxic effects of various analogues have been evaluated against a broad panel of human cancer cell lines.

A series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide (B32628) derivatives were tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.irsid.ir The study found that HeLa and U87 cells were more sensitive to these compounds than the A549 cell line. sid.ir Notably, compound 8a , which has an ortho-chlorine moiety on the phenyl ring, was the most active against HeLa cells, with an IC50 value of 1.3 ± 0.14 µM. sid.ir While all tested derivatives showed lower activity against A549 cells compared to the standard drug doxorubicin, some exhibited greater cytotoxicity against U87 cells. sid.ir

In another study, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were assessed against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines. nih.gov None of the synthesized compounds surpassed the activity of doxorubicin. nih.gov However, specific substitutions on the phenyl ring influenced cytotoxicity. A derivative with an ortho-chlorine showed high potency against the SKNMC cell line (IC50 = 4.5 ± 0.035 µM), while a meta-methoxy substituted compound was most effective against the HT-29 cell line (IC50 = 3.1 ± 0.030 µM). nih.gov

Further research on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives revealed better activity against MDA-MB-231 (breast cancer) cells compared to PC3 and U87 cells. researchgate.net A compound with a meta-methoxy group on the phenyl ring was identified as the most potent in this series against the MDA cell line, with an IC50 value of 9 µM. researchgate.net

Additionally, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles demonstrated significant suppressive activity against A549, SK-OV-3 (ovarian cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) cell lines. nih.gov A 4-hydroxy analogue was particularly active against the SK-MEL-2 cell line, with an IC50 value of 4.27 µg/ml. nih.gov

Novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were evaluated against HeLa, HepG2 (liver carcinoma), and PANC-1 (pancreatic cancer) cell lines. researchgate.net One compound, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, showed high cytotoxicity against HeLa and PANC-1 cell lines, with IC50 values of 2.8µM and 1.8 µM, respectively. researchgate.net

Other studies have reported the cytotoxic activities of various thiazole (B1198619) and thiadiazole derivatives against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and T47D (breast cancer). nih.govajol.infonih.gov

| Compound Type | Cell Line | Cancer Type | IC50 Value | Source |

|---|---|---|---|---|

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide analogue (ortho-chloro substituted) | HeLa | Cervical | 1.3 ± 0.14 µM | sid.ir |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide analogue (ortho-chloro substituted) | SKNMC | Neuroblastoma | 4.5 ± 0.035 µM | nih.gov |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide analogue (meta-methoxy substituted) | HT-29 | Colon | 3.1 ± 0.030 µM | nih.gov |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide analogue (meta-methoxy substituted) | MDA-MB-231 | Breast | 9 µM | researchgate.net |

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogue (4-hydroxy substituted) | SK-MEL-2 | Skin | 4.27 µg/ml | nih.gov |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa | Cervical | 2.8 µM | researchgate.net |

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | PANC-1 | Pancreatic | 1.8 µM | researchgate.net |

To understand the basis of the cytotoxic potential of these compounds, researchers have investigated their effects on key cellular processes.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. nih.gov Several thiazole and thiadiazole analogues have been shown to induce apoptosis.

One study on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives investigated their ability to induce apoptosis by measuring the activation of caspases 3, 8, and 9 in PC3, MCF7, and SKNMC cell lines. nih.gov Compounds with 3-chloro and 4-chloro substitutions demonstrated the most significant caspase activation, particularly enhancing the activity of caspases 3 and 9 in the MCF7 breast cancer cell line. nih.gov This suggests that these compounds trigger apoptosis through the intrinsic pathway.

Thiazolide compounds have also been reported to promote G1 cell cycle arrest in colorectal cancer cells. researchgate.net In a study on HT-29 colon cancer cells, a different class of compounds was found to halt cell cycle progression in the G2/M phase. frontiersin.org This cell cycle arrest was accompanied by the activation of caspases-8, -9, and -3, indicating that both extrinsic and intrinsic pathways were involved in the induced apoptosis. frontiersin.org

The mitochondrion plays a central role in the intrinsic apoptotic pathway. A reduction in mitochondrial membrane potential (MMP) is a key indicator of early apoptosis. The cytotoxic mechanism of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives was investigated, and it was found that some of the tested compounds were capable of reducing the MMP. ijcce.ac.irsid.ir This disruption of mitochondrial function is a critical step that can lead to the release of pro-apoptotic factors and subsequent cell death. ijcce.ac.ir

The overproduction of reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and apoptosis. The generation of ROS was explored as a potential cytotoxic mechanism for N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives. ijcce.ac.irsid.ir The study confirmed that some of the synthesized compounds were active in producing ROS, linking their cytotoxic effects to the induction of oxidative stress. ijcce.ac.irsid.ir An increase in ROS production can lead to a decrease in mitochondrial membrane potential and trigger the apoptotic cascade. epa.gov

Investigation of Cellular Mechanisms Underlying Cytotoxicity

Antimicrobial Activities

In addition to their antineoplastic properties, thiazole and thiadiazole derivatives have been evaluated for their antimicrobial activities.

A study of N-{5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide derivatives showed they possessed antibacterial activity against Escherichia coli and Staphylococcus aureus and antifungal activity against Aspergillus niger and Aspergillus oryzae. researchgate.net

Similarly, new derivatives of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione, which are structurally related, were screened for in vitro antimicrobial activity. nih.gov Several of these compounds showed potential activity against Gram-positive bacteria, including Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. nih.gov

Another investigation into N-formyl tetrahydropyrimidine (B8763341) derivatives found that compounds with specific substitutions (such as -F, -OCH3, -Cl, and -NO2) on the benzene (B151609) ring enhanced their antimicrobial activity against various Gram-positive and Gram-negative bacterial strains and the fungus Aspergillus niger. chemrevlett.com Furthermore, the synthesis of novel thiazole derivatives has yielded compounds with excellent activity against multidrug-resistant Gram-positive pathogens like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium (VRE). mdpi.com

Assessment of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Analogues of N-(5-Formyl-4-phenyl-1,3-thiazol-2-yl)acetamide have demonstrated a varied and often potent spectrum of antibacterial activity. The efficacy is highly dependent on the specific substitutions on the thiazole and phenylacetamide moieties.

Derivatives of 4-phenylthiazol-2-amine have shown promising results. researchgate.net For instance, a series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties were evaluated against several Gram-negative plant pathogenic bacteria. dergipark.org.trmdpi.com One notable compound, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited an EC50 value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), proving more effective than commercial bactericides like bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). dergipark.org.trmdpi.com

Similarly, studies on amides of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole reported activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. mdpi.comnih.gov Furthermore, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives showed significant in vitro antibacterial activity against both S. aureus and E. coli, with MIC values recorded at 16.1 µM. researchgate.net

However, the activity is not always broad-spectrum. Some novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were found to be potent antibacterial agents, but other related thiazole derivatives failed to show significant activity against multidrug-resistant Gram-negative pathogens, suggesting a degree of selectivity towards Gram-positive strains in some cases. frontiersin.org This highlights the nuanced structure-activity relationships that govern the antibacterial effects of this class of compounds.

| Compound Analogue | Bacterial Strain(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae | EC50 | 156.7 µM | dergipark.org.trmdpi.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus, E. coli | MIC | 16.1 µM | researchgate.net |

| Heteroaryl(aryl) thiazole derivative (Compound 3) | Various Gram-positive and Gram-negative | MIC | 0.23–0.7 mg/mL | nih.gov |

| N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides (Compound 4d) | Various bacterial species | MIC | 10.7–21.4 μmol/mL × 10⁻² | frontiersin.org |

Determination of Antifungal Efficacy

The thiazole scaffold is a crucial component of numerous antifungal agents, and analogues of this compound are no exception. Research has consistently demonstrated their potential to inhibit the growth of a wide range of pathogenic fungi.

A particularly potent analogue, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), has been identified as a high-efficiency, broad-spectrum antifungal agent. It exhibits significant in vitro activity against pathogenic fungi including Candida, Aspergillus, Cryptococcus, and dermatophytes, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0625 to 4 µg/mL. At a concentration of 0.5 µg/mL, this compound demonstrated significant fungicidal activity and inhibited the formation of C. albicans biofilms.

Other studies have corroborated the antifungal potential of this chemical family. Various amides derived from 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole were screened for activity against Aspergillus niger and Aspergillus oryzae. mdpi.comnih.gov Additionally, certain heteroaryl(aryl) thiazole derivatives displayed better antifungal than antibacterial activity, with MIC values ranging from 0.06 to 0.47 mg/mL. nih.gov The antifungal activity of thiazole derivatives appears to be particularly effective against various Candida strains, with some compounds showing efficacy comparable to established drugs like ketoconazole (B1673606) and fluconazole. researchgate.net

| Compound Analogue | Fungal Strain(s) | Activity Metric | Result | Reference |

|---|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic fungi (Candida, Aspergillus, etc.) | MIC | 0.0625 - 4 µg/mL | |

| Heteroaryl(aryl) thiazole derivative (Compound 9) | Various fungal species | MIC | 0.06–0.23 mg/mL | nih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida sp. | - | Superior potency noted | |

| 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide derivative (Compound 4e) | A. solani, P. infestans | EC50 | 0.85 and 2.29 µg/mL |

Proposed Mechanisms of Antimicrobial Action

Several mechanisms have been proposed for the antimicrobial action of thiazole-containing compounds, reflecting their ability to interfere with various essential cellular processes.

A primary mechanism, particularly for antifungal activity, involves the induction of oxidative stress. Studies on the potent antifungal analogue (4-phenyl-1,3-thiazol-2-yl) hydrazine revealed that it significantly increases reactive oxygen species (ROS) in C. albicans. This accumulation of intracellular ROS leads to substantial DNA damage, which is a critical factor in the compound's fungicidal effect.

For antibacterial action, disruption of the cell envelope is a key mechanism. A scanning electron microscopy investigation confirmed that an N-phenylacetamide derivative containing a 4-arylthiazole moiety could cause the rupture of the cell membrane in Xoo. dergipark.org.trmdpi.com Another proposed mechanism involves the inhibition of crucial enzymes in the bacterial cell wall synthesis pathway. Docking studies have suggested that thiazole derivatives may inhibit the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis. nih.gov

Furthermore, some thiazole derivatives have been shown to interfere with bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, which is essential for cytokinesis, ultimately leading to bacterial death.

Enzyme and Protein Target Modulation

Beyond direct antimicrobial effects, this compound and its analogues interact with a range of host-cell enzymes and receptors, suggesting their potential in treating diseases characterized by dysregulated cellular signaling, such as cancer and inflammatory conditions.

Inhibition of Kinases (e.g., EGFR, CDK2, p38α MAPK, PDE-4)

Protein kinases are critical regulators of cellular processes, and their inhibition is a major strategy in modern drug discovery. Thiazole-containing compounds have emerged as versatile kinase inhibitor scaffolds.

EGFR: Hybrid molecules combining thiazole and quinazolinone scaffolds have been investigated as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. Molecular docking studies of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide derivatives showed strong binding affinities to the ATP-binding site of EGFR, indicating their potential to block its signaling pathway, which is often hyperactive in various cancers.

CDK2: Analogues have been developed as highly potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and CDK9. A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines demonstrated significant inhibitory activity, with one compound showing an IC50 of 0.004 µM for CDK2. Such inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

p38α MAPK: The p38 mitogen-activated protein kinase (MAPK) is a key target for inflammatory diseases. Several series of aminothiazole-based and benzothiazole (B30560) derivatives have been designed and synthesized as potent p38α MAPK inhibitors, with IC50 values in the nanomolar to low micromolar range. These compounds typically bind to the ATP-binding pocket of the kinase.

PDE-4: Some kinase inhibitors possess multi-target profiles. For example, a dual inhibitor of p38 MAP kinase and phosphodiesterase 4 (PDE-4) has been reported, suggesting that related thiazole structures could also modulate this important enzyme involved in inflammation.

| Compound Class | Target Kinase | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N4-(thiazol-2-yl)-N2-(phenyl)pyrimidine-2,4-diamine (Compound 20a) | CDK2 | IC50 | 0.004 µM | |

| N4-(thiazol-2-yl)-N2-(phenyl)pyrimidine-2,4-diamine (Compound 20a) | CDK9 | IC50 | 0.009 µM | |

| Benzothiazole derivative (Compound 12l) | p38α MAPK | IC50 | 36 nM | |

| Aminothiazole-based derivative | p38 MAPK | IC50 | 0.1 to 2 µM | |

| 2,3,4-Triaryl-1,2,4-oxadiazol-5-one (Analogue 3e) | p38α MAPK | IC50 | 80 nM |

Modulation of Other Enzyme Activities (e.g., CD73)

Ecto-5'-nucleotidase (CD73) is an enzyme that plays a crucial role in purinergic signaling, contributing to an immunosuppressive tumor microenvironment. While the inhibition of CD73 is a promising strategy in cancer therapy, the scientific literature reviewed does not currently provide specific data on the direct modulatory activity of this compound or its close analogues on this particular enzyme. Further research is required to investigate the potential interaction between this class of thiazole derivatives and CD73.

Modulation of Protein-Protein Interactions (e.g., GATA4 and NKX2-5)

The direct modulation of the GATA4 and NKX2-5 protein-protein interaction by this compound has not been specifically detailed in the available scientific literature. However, the targeting of this particular interaction is a significant area of research, especially for potential therapeutic applications in cardiac conditions. helsinki.finih.gov

The transcription factors GATA4 and NKX2-5 are crucial regulators of cardiac gene expression and are involved in heart development, hypertrophy, and recovery after myocardial infarction. helsinki.fi These two proteins can interact physically and work in synergy to activate cardiac genes, a process essential for responses like stretch-induced cardiomyocyte hypertrophy. nih.govoulu.fiacs.orgnih.gov Given their role in pathological remodeling, the GATA4-NKX2-5 interaction has emerged as a novel drug target. oulu.fi

Research has successfully identified small molecules that can inhibit this transcriptional synergy. Notably, these identified compounds are often based on an isoxazole (B147169) scaffold rather than a thiazole one. For instance, a compound identified as N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (also known as 3i-1000) has been shown to be a potent inhibitor of the GATA4–NKX2-5 interaction. oulu.firesearchgate.netnih.gov This inhibitor demonstrated the ability to reduce the hypertrophic response in neonatal rat cardiomyocytes and improve cardiac function in animal models of myocardial injury and pressure overload. researchgate.netnih.gov Affinity chromatography studies have confirmed that this inhibitor acts by binding directly to the GATA4 protein. oulu.fi

While research has also explored other heterocyclic structures, such as 4-methyl-1,2,3-thiadiazole (B96444) derivatives, as potent inhibitors of the GATA4–NKX2-5 synergy, a direct link to this compound or its close analogues in this context remains to be established. acs.org

Anticonvulsant Properties and Central Nervous System Activity

The thiazole ring is a core component in a variety of compounds investigated for central nervous system activity, particularly for anticonvulsant properties. tandfonline.comresearchgate.net Derivatives of 2-acetamido-thiazole have been evaluated in preclinical models, demonstrating significant potential in controlling seizures. The anticonvulsant activity of these compounds is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. mdpi.com

Studies on thiazole-bearing 4-thiazolidinones have shown that several analogues possess excellent anticonvulsant activity. mdpi.com For example, in the MES test, which models generalized tonic-clonic seizures, certain derivatives significantly reduced the duration of tonic and clonic seizures and decreased the percentage of animals experiencing tonic seizures. mdpi.com The scPTZ test, which is sensitive to drugs that inhibit absence seizures, has also been used to identify active thiazole compounds. mdpi.com The 2-acetamido substituent, a key feature of the title compound, is considered important for this activity, with N-benzyl 2-acetamidoacetamides showing significant protection against MES-induced seizures. nih.gov

The table below summarizes the anticonvulsant activity of selected thiazole analogues in the MES model.

| Compound | Effect on Tonic Seizures in MES Model | Effect on Seizure Duration in MES Model | Reference |

|---|---|---|---|

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) | Decreased percentage of mice with tonic seizures by 21.4% | Decreased duration of tonic extension by 3 times and clonic seizures by 2.9 times | mdpi.com |

| 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide (IId) | Decreased percentage of mice with tonic seizures by 14.3% | Decreased duration of tonic extension by 1.8 times and clonic convulsions by 3.5 times | mdpi.com |

| [2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl]acetic acid ethyl ester (IIj) | Decreased percentage of animals with tonic seizures (from 100% to 78.57%) | Decreased duration of tonic seizures by 2.4 times and clonic seizures by 2.5 times | mdpi.com |

| 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | ED₅₀ value of 13.4 mg/kg | Not specified | tandfonline.com |

Analgesic and Anti-inflammatory Effects

Thiazole derivatives are a well-established class of compounds with significant analgesic and anti-inflammatory activities. nih.govfrontiersin.org The mechanism for these effects is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net The COX enzyme has two main isoforms, COX-1 and COX-2; inhibition of COX-2 is a primary target for anti-inflammatory drugs, as it is upregulated during inflammation. frontiersin.org

Research on analogues of this compound has provided insight into their anti-inflammatory potential. For instance, the compound N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) was found to be a non-selective COX-1/COX-2 inhibitor and demonstrated the ability to block prostaglandin (B15479496) production during inflammatory cellular stress. nih.govbenthamscience.com Other studies on different series of thiazole derivatives have identified compounds with potent and selective COX-2 inhibition. nih.gov

The anti-inflammatory activity is often evaluated in vivo using the carrageenan-induced rat paw edema model, where a reduction in paw swelling indicates efficacy. nih.gov Analgesic effects are also commonly assessed alongside anti-inflammatory properties. nih.govfrontiersin.org

The table below presents the anti-inflammatory and analgesic activity of representative thiazole analogues.

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) | Anti-inflammatory (COX Inhibition) | Identified as a non-selective COX-1/COX-2 inhibitor. | nih.gov |

| Compound 17c (a benzothiazole derivative) | Anti-inflammatory (In Vivo) | Inhibited carrageenan-induced rat paw edema by 72% at 1h, 76% at 2h, and 80% at 3h. | nih.gov |

| Compound 17i (a benzothiazole derivative) | Anti-inflammatory (In Vivo) | Inhibited carrageenan-induced rat paw edema by 64% at 1h, 73% at 2h, and 78% at 3h. | nih.gov |

| Compound 17c (a benzothiazole derivative) | Analgesic (In Vivo) | ED₅₀ values of 96 µM/kg (0.5h), 102 µM/kg (1h), and 89 µM/kg (2h). | nih.gov |

| Compound 17i (a benzothiazole derivative) | Analgesic (In Vivo) | ED₅₀ values of 84 µM/kg (0.5h), 72 µM/kg (1h), and 69 µM/kg (2h). | nih.gov |

Structure Activity Relationship Sar Studies for Optimized Biological Potency of N 5 Formyl 4 Phenyl 1,3 Thiazol 2 Yl Acetamide Derivatives

Impact of Substituents on the Phenyl Ring

The phenyl ring at the C-4 position of the thiazole (B1198619) core is a prime site for modification to modulate the electronic, steric, and lipophilic properties of the entire molecule. The nature and position of substituents on this ring can drastically alter the biological activity profile.

Research on various thiazole-based compounds has consistently shown that halogen substitution can lead to significant improvements in bioactivity. For instance, in a series of pyridazinone-thiazole hybrids, derivatives with electron-withdrawing groups like Cl, Br, and F on the phenyl ring resulted in higher anticonvulsant activity. mdpi.com Similarly, studies on other thiazole analogues revealed that the presence of an electronegative chlorine atom was an essential requirement for eliciting antiproliferative activity. mdpi.com In the context of antimicrobial agents, chloro and nitro-substituted derivatives of related thiazole compounds have demonstrated good activity against E. coli, while dichloro and dinitro derivatives were effective against A. oryzae.

The specific halogen can also be important. For example, a 4-fluorobenzylthiazolyl derivative exhibited notable inhibition of cell proliferation in breast carcinoma and leukemia cells. This highlights the nuanced effects that different EWGs can have on a compound's therapeutic profile.

Table 1: Effect of Electron-Withdrawing Groups on Phenyl Ring of Thiazole Derivatives

| Substituent Group | Position on Phenyl Ring | Observed Bioactivity | Compound Class |

|---|---|---|---|

| Cl, Br, F | para (4-) | Enhanced Anticonvulsant Activity | Pyridazinone-thiazole hybrids |

| Cl | Not specified | Essential for Antiproliferative Activity | Pyridine-substituted thiazole hybrids |

| Cl, NO₂ | Not specified | Good Antibacterial Activity (E. coli) | Diazenyl-phenyl-thiazole derivatives |

| di-Cl, di-NO₂ | Not specified | Good Antifungal Activity (A. oryzae) | Diazenyl-phenyl-thiazole derivatives |

| F | para (4-) | Inhibition of Cancer Cell Proliferation | Benzylthiazolyl derivatives |

Conversely, the addition of electron-donating groups (EDGs) such as alkyl (e.g., methyl) and methoxy (B1213986) groups to the phenyl ring can also positively modulate biological activity, often yielding a different spectrum of efficacy compared to EWGs. EDGs can enhance activity by increasing the electron density of the aromatic system, which may improve binding to specific biological targets, or by altering the molecule's solubility and pharmacokinetic properties.

In SAR studies of certain thiazole derivatives, a methoxy group on the phenyl ring was found to be a key feature for potent anticonvulsant properties. mdpi.com This suggests that for some targets, increased electron density on the phenyl ring is favorable for activity. Furthermore, research into the cytotoxic activity of other thiazole analogues indicated that m,p-dimethyl substitution on the phenyl ring was important for this effect. mdpi.com The presence of a methyl group, particularly at the para-position of a phenyl ring attached to a benzothiazole (B30560) core, was also linked to the most active urease inhibition in a series of N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide compounds.

These findings underscore that both electron-donating and electron-withdrawing substituents can enhance biological profiles, and the optimal choice is highly dependent on the specific therapeutic target and the desired biological outcome.

The regiochemistry of substituents on the phenyl ring is a critical determinant of biological activity and selectivity. The same functional group placed at the ortho, meta, or para position can lead to vastly different pharmacological profiles due to steric and electronic effects that influence how the molecule fits into a binding pocket and interacts with key residues.

In a series of cytotoxic N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, positional effects were also evident. An ortho-chlorine was most effective against the SKNMC neuroblastoma cell line, while a meta-methoxy group yielded the best activity against the HT-29 colon cancer cell line. researchgate.net This illustrates how positional isomers can be leveraged to achieve selectivity against different cell lines or biological targets.

Contribution of the Thiazole Core and Functional Groups

The C-5 position of the thiazole ring is a key site for substitution, and the nature of the group at this position can greatly influence the molecule's biological function. A formyl group (-CHO) is a particularly interesting substituent due to its electronic properties and potential for interaction. As an electron-withdrawing group, the formyl moiety can modulate the electronic character of the thiazole ring. Furthermore, its oxygen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets like enzyme active sites or receptors.

While direct SAR studies comparing the C-5 formyl group to other substituents on the N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold are limited, research on related structures highlights the importance of the C-5 position. For instance, in a series of 2-amino-4-phenylthiazoles, the evaluation of different aryl groups at the C-5 position showed that these substituents had a profound effect on antiproliferative activity. nih.gov In another study, the introduction of a simple methyl group at the C-5 position of the thiazole core led to a decrease in cytotoxic potency, suggesting that this position is sensitive to the steric and electronic nature of the substituent. nih.gov

The formyl group's reactivity also allows it to serve as a synthetic handle for creating further derivatives, such as Schiff bases or carboxylates, but its intrinsic role as a potential binding pharmacophore is of primary importance in SAR analysis.

The acetamide (B32628) group at the N-2 position is a common feature in many biologically active thiazole derivatives. This linkage is more than a simple spacer; it plays a defined role in orienting other parts of the molecule and can participate directly in binding interactions, primarily through hydrogen bonding via its N-H proton (donor) and carbonyl oxygen (acceptor).